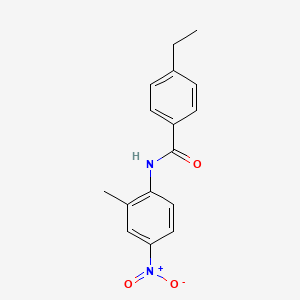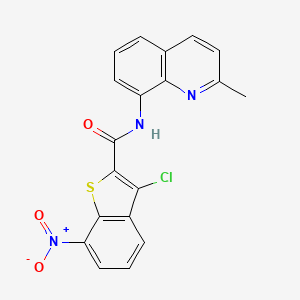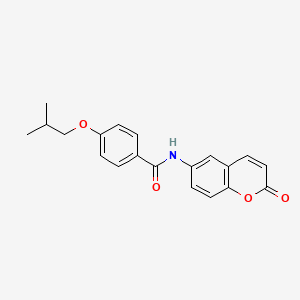![molecular formula C14H22ClNOS B4407720 4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4407720.png)
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride
説明
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which is responsible for the production of ATP in the electron transport chain. MPTP hydrochloride has been used to study Parkinson's disease, as it can induce parkinsonism in humans and animals.
作用機序
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride hydrochloride is a potent inhibitor of mitochondrial complex I, which is responsible for the production of ATP in the electron transport chain. By inhibiting complex I, this compound hydrochloride disrupts the energy metabolism of cells, leading to oxidative stress and cell death. Dopaminergic neurons in the substantia nigra are particularly vulnerable to the effects of this compound hydrochloride, as they have high energy requirements and rely heavily on oxidative phosphorylation for ATP production.
Biochemical and Physiological Effects:
This compound hydrochloride induces parkinsonism by selectively destroying dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. This compound hydrochloride also causes oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
実験室実験の利点と制限
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride hydrochloride is a useful tool for studying Parkinson's disease, as it can induce parkinsonism in humans and animals. Animal models of Parkinson's disease have been used to study the disease pathology, as well as to test potential treatments for the disease. However, there are some limitations to the use of this compound hydrochloride in lab experiments. For example, the effects of this compound hydrochloride may not fully replicate the complex pathology of Parkinson's disease, and the dose-response relationship may not be linear.
将来の方向性
There are many potential future directions for 4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride hydrochloride research. One area of focus is the development of new animal models of Parkinson's disease that more accurately replicate the disease pathology. Another area of focus is the development of new treatments for Parkinson's disease that target the specific mechanisms of this compound hydrochloride-induced neurodegeneration. Additionally, this compound hydrochloride may have applications in other areas of research, such as mitochondrial biology and neuroinflammation.
科学的研究の応用
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride hydrochloride has been widely used in scientific research as a tool to study Parkinson's disease. It can induce parkinsonism in humans and animals by selectively destroying dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This compound hydrochloride has been used to develop animal models of Parkinson's disease, which have been used to study the disease pathology, as well as to test potential treatments for the disease.
特性
IUPAC Name |
4-[3-(4-methylphenyl)sulfanylpropyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS.ClH/c1-13-3-5-14(6-4-13)17-12-2-7-15-8-10-16-11-9-15;/h3-6H,2,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJRLLCQJGJIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4407638.png)

![4-{2-[2-(allyloxy)phenoxy]ethyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4407649.png)

![1-allyl-5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407667.png)
![3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole](/img/structure/B4407685.png)
![4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4407691.png)



![4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride](/img/structure/B4407726.png)

![5-[4-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4407740.png)
![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407743.png)